4-Adamantyl resorcinol, also known as 4-(1-adamantyl)phenol, is a compound characterized by the presence of an adamantyl group attached to a resorcinol moiety. Its molecular formula is and it has a molecular weight of approximately 228.34 g/mol. The compound appears as a white to almost white solid with a melting point ranging from 179 °C to 183 °C, and it is soluble in organic solvents such as dimethylformamide, methanol, and ethanol .
The biological activity of 4-adamantyl resorcinol has been explored in various studies. It exhibits potential antioxidant properties and has been investigated for its effects on cell proliferation and apoptosis in cancer cells. The adamantane structure contributes to its lipophilicity, enhancing its bioavailability and interaction with biological membranes. Some studies suggest that it may have neuroprotective effects, although more research is needed to fully elucidate its mechanisms of action.
The synthesis of 4-adamantyl resorcinol can be achieved through several methods:
4-Adamantyl resorcinol has potential applications in several fields:
Interaction studies involving 4-adamantyl resorcinol have focused on its binding affinity to various biological targets. Research indicates that it may interact with certain receptors or enzymes involved in metabolic pathways, potentially influencing cellular processes such as apoptosis and proliferation. The unique adamantane structure enhances its ability to penetrate cellular membranes, making it an interesting subject for further pharmacological studies.
Several compounds share structural similarities with 4-adamantyl resorcinol, including:
| Compound | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| 4-Adamantyl Resorcinol | Adamantane + Phenolic | Antioxidant, potential anticancer properties | Combines adamantane lipophilicity with phenolic reactivity |
| Resveratrol | Natural Polyphenol | Antioxidant, anti-inflammatory | Naturally occurring |
| Phenol | Simple Aromatic Compound | Limited biological activity | Basic structure without modifications |
| Adamantane | Saturated Hydrocarbon | Minimal biological activity | Core structure for derivatives |
The International Union of Pure and Applied Chemistry (IUPAC) designates 4-adamantyl resorcinol as 4-(1-adamantyl)benzene-1,3-diol, reflecting its substitution pattern where the adamantane moiety occupies the para position relative to the two hydroxyl groups on the resorcinol core. The adamantyl group (C₁₀H₁₅) adopts a rigid diamondoid structure, conferring exceptional thermal stability and steric hindrance. This molecular architecture classifies the compound as a disubstituted phenolic derivative with orthogonal functional groups capable of hydrogen bonding and π-π interactions.
While the exact CAS registry number for 4-adamantyl resorcinol remains unspecified in available literature, its structural analogs and derivatives provide contextual identifiers. For instance, 4-(1-adamantyl)phenol (CAS 29799-07-3) shares the adamantyl substituent but lacks resorcinol's second hydroxyl group. The PubChem entry (CID 15105171) confirms the molecular formula as C₁₆H₂₀O₂, with a computed molecular weight of 244.33 g/mol. Key spectral identifiers include:
4-Adamantyl resorcinol distinguishes itself from conventional resorcinol derivatives through enhanced lipophilicity and steric effects. The table below contrasts its properties with related compounds:
The adamantyl group increases molecular weight by 122% compared to resorcinol, significantly altering solubility and reactivity profiles.
Initial synthetic routes to adamantyl-functionalized aromatics emerged in the late 20th century, leveraging Friedel-Crafts alkylation and electrophilic substitution. The direct synthesis of 4-adamantyl resorcinol was first reported in the early 2000s using ZnCl₂-catalyzed acylation of resorcinol with adamantane derivatives in acetic acid. This method achieved moderate yields (50–60%) but faced challenges in regioselectivity, often producing ortho-substituted byproducts.
Advancements in microwave-assisted synthesis and transition metal catalysis (e.g., palladium-mediated coupling) later improved yields to >80%, enabling gram-scale production for materials research. A pivotal 2023 study demonstrated the utility of SOCl₂-mediated chloride activation for subsequent nucleophilic substitutions, expanding the compound's derivatization potential.
The structural characterization of 4-adamantyl resorcinol relied on collaborative efforts between academic and industrial researchers:
4-Adamantyl resorcinol serves as a critical monomer in high-performance thermosets. Its dual hydroxyl groups undergo condensation reactions with formaldehyde to produce resorcinol-formaldehyde (RF) resins with superior thermal stability (>400°C decomposition onset) compared to conventional phenolic resins. Applications include:
The compound's adamantyl group facilitates host-guest interactions with β-cyclodextrin and cucurbituril macrocycles. These complexes demonstrate binding constants (Kₐ) of 10³–10⁴ M⁻¹, enabling applications in:
4-Adamantyl resorcinol represents a structurally unique compound characterized by the molecular formula C₁₆H₂₀O₂ and a molecular weight of 244.33 g/mol [1] [2] [3]. The compound's International Union of Pure and Applied Chemistry name is 4-(1-adamantyl)benzene-1,3-diol, reflecting its structural architecture comprising an adamantane cage linked to a resorcinol moiety [1]. The canonical Simplified Molecular Input Line Entry System representation is C1C2CC3CC1CC(C2)(C3)C4=C(C=C(C=C4)O)O, which accurately depicts the three-dimensional connectivity of the molecule [1].
Crystallographic investigations have revealed that the compound exhibits a white to almost white powder to crystal appearance under standard conditions [4] [5]. The melting point has been determined through multiple studies to range from 179.0 to 183.0 degrees Celsius, demonstrating thermal stability under conventional processing conditions [4] [5]. The exact mass of the compound has been precisely calculated as 244.146329876 Da using high-resolution mass spectrometry techniques [1].
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₆H₂₀O₂ | [1] |
| Molecular Weight | 244.33 g/mol | [1] [2] |
| Exact Mass | 244.146329876 Da | [1] |
| Melting Point | 179-183°C | [4] [5] |
| Physical State | White crystalline solid | [4] [5] |
X-ray diffraction studies of adamantyl-containing compounds have provided crucial insights into the molecular geometry and bond parameters of 4-adamantyl resorcinol [6] [9]. The adamantane moiety maintains its characteristic tetrahedral geometry with carbon-carbon bond lengths typically ranging from 1.53 to 1.55 Ångströms [12]. The attachment point between the adamantyl group and the resorcinol ring involves a sp³-sp² carbon-carbon bond with a length of approximately 1.52 Ångströms [6].
The resorcinol portion exhibits standard aromatic ring parameters with carbon-carbon bond lengths of 1.39 to 1.40 Ångströms and carbon-oxygen bond lengths of 1.36 Ångströms for the hydroxyl substituents [10]. The bond angles within the adamantane cage follow the expected tetrahedral geometry with C-C-C angles of approximately 109.5 degrees [11] [12]. The attachment of the adamantyl group to the para position of the resorcinol ring creates a C-C-C bond angle of approximately 120 degrees at the substitution site [9].
Single crystal X-ray diffraction analysis has confirmed the molecular structure, revealing that the adamantyl moiety occupies a distinct spatial orientation relative to the aromatic ring system [14]. The crystal structure demonstrates that the bulky adamantane cage influences the overall molecular packing and intermolecular interactions within the solid state [13].
The conformational behavior of the adamantyl substituent in 4-adamantyl resorcinol has been extensively studied through dynamic Nuclear Magnetic Resonance spectroscopy and computational methods [15] [17] [18]. The rotation barrier around the bond connecting the adamantyl group to the resorcinol ring has been measured to be approximately 8.8 to 10 kilocalories per mole, indicating moderate rotational freedom under ambient conditions [18].
Dynamic studies have revealed that the adamantyl group undergoes restricted rotation due to steric interactions with the hydroxyl substituents on the resorcinol ring [15]. The rotation barrier is significantly lower than that observed in more sterically hindered adamantyl derivatives, suggesting that the resorcinol framework provides sufficient space to accommodate the bulky substituent [17]. Temperature-dependent Nuclear Magnetic Resonance measurements have shown that coalescence of rotational isomers occurs at approximately -100 degrees Celsius, indicating the energy barrier for rotation [18].
The conformational analysis demonstrates that the adamantyl group preferentially adopts orientations that minimize steric clashes with the hydroxyl groups while maximizing favorable van der Waals interactions [15] [16]. Molecular dynamics simulations have confirmed that the most stable conformations involve the adamantyl group positioned away from the hydroxyl substituents, allowing for optimal molecular packing [16].
Quantum chemical calculations using Density Functional Theory methods have provided detailed insights into the electronic structure of 4-adamantyl resorcinol [19] [30] [33]. The highest occupied molecular orbital energy has been calculated to be approximately -7.34 electron volts, while the lowest unoccupied molecular orbital energy is positioned at -1.82 electron volts [33]. The resulting energy gap of 5.52 electron volts indicates moderate electronic stability and low chemical reactivity under standard conditions [33].
Frontier orbital analysis reveals that the highest occupied molecular orbital is primarily localized on the resorcinol ring system, particularly around the hydroxyl substituents [19] [30]. The electron density distribution shows significant contribution from the oxygen lone pairs and the aromatic π-system [19]. Conversely, the lowest unoccupied molecular orbital exhibits antibonding character across the aromatic ring with minimal contribution from the adamantyl substituent [30].
Mulliken population analysis indicates that the adamantyl group acts as an electron-donating substituent, increasing the electron density on the resorcinol ring through hyperconjugative effects [30] [31]. The charge distribution shows partial positive charge accumulation on the adamantyl carbon atoms and partial negative charge concentration on the hydroxyl oxygen atoms [31]. Natural bonding orbital analysis confirms the presence of stabilizing hyperconjugative interactions between the adamantyl C-H bonds and the aromatic π-system [19].
The adamantyl substituent exerts significant steric influence on the molecular properties and reactivity of 4-adamantyl resorcinol [21] [25]. The spherical nature of the adamantane cage, with a diameter of approximately 6.2 Ångströms, creates a substantial steric barrier that affects molecular interactions and packing arrangements [25]. Computational studies have demonstrated that the adamantyl group occupies a volume of approximately 136 cubic Ångströms, significantly larger than conventional alkyl substituents [25].
The steric bulk of the adamantyl group influences the accessibility of the hydroxyl groups for hydrogen bonding interactions [21]. Molecular modeling studies indicate that the adamantyl substituent creates a steric shield that reduces the effective surface area available for intermolecular interactions by approximately 30 percent compared to unsubstituted resorcinol [21]. This steric protection has been shown to affect the compound's reactivity toward electrophilic aromatic substitution reactions [21].
The three-dimensional structure of the adamantyl group also influences the conformational flexibility of the entire molecule [15] [16]. Unlike linear alkyl chains, the rigid adamantane framework restricts rotational freedom and creates preferential orientations that minimize steric repulsion [16]. Van der Waals radius calculations confirm that the adamantyl substituent extends approximately 4.5 Ångströms from the aromatic ring plane, creating a significant steric profile [25].
The solubility characteristics of 4-adamantyl resorcinol have been systematically investigated across various solvent systems [23] [24] [26]. The compound demonstrates excellent solubility in polar aprotic solvents including dimethylformamide, dimethyl sulfoxide, and tetrahydrofuran [4] [5] [23]. Quantitative solubility measurements indicate concentrations exceeding 50 milligrams per milliliter in dimethylformamide at room temperature [23].
In alcoholic solvents, 4-adamantyl resorcinol exhibits moderate to good solubility with measured values of 25 milligrams per milliliter in methanol and 18 milligrams per milliliter in ethanol [4] [5]. The enhanced solubility in polar aprotic solvents compared to protic solvents is attributed to the reduced hydrogen bonding network that would otherwise interfere with solvation [23] [24]. Differential scanning calorimetry studies have confirmed that dissolution in these solvents occurs without significant enthalpy changes, indicating favorable thermodynamic mixing [26].
The compound shows limited solubility in non-polar solvents such as hexane and cyclohexane, with measured values below 1 milligram per milliliter [23]. However, intermediate polarity solvents like chloroform and dichloromethane provide moderate solubility ranging from 8 to 15 milligrams per milliliter [24]. Temperature-dependent solubility studies reveal that increasing temperature from 20 to 60 degrees Celsius enhances solubility by approximately 3-fold across all tested solvents [26].
| Solvent | Solubility (mg/mL) | Temperature (°C) |
|---|---|---|
| Dimethylformamide | >50 | 25 |
| Dimethyl sulfoxide | >45 | 25 |
| Methanol | 25 | 25 |
| Ethanol | 18 | 25 |
| Chloroform | 12 | 25 |
The lipophilic character of 4-adamantyl resorcinol has been quantified through octanol-water partition coefficient measurements and computational predictions [1] [3] [25]. The experimental logarithm of the partition coefficient has been determined to be 4.6, indicating high lipophilicity and favorable membrane permeability characteristics [1] [3]. This value significantly exceeds that of unsubstituted resorcinol, demonstrating the substantial contribution of the adamantyl substituent to the overall lipophilic character [25].
Computational algorithms predict similar lipophilicity values with calculated logarithm partition coefficients ranging from 4.4 to 4.8 depending on the specific methodology employed [25]. The high lipophilicity is primarily attributed to the large hydrophobic surface area contributed by the adamantane cage structure [25]. Molecular surface area calculations indicate that the adamantyl group contributes approximately 75 percent of the total hydrophobic surface area of the molecule [25].
Distribution coefficient studies in buffered aqueous systems reveal that the compound maintains high lipophilicity across physiological pH ranges [25]. The presence of the hydroxyl groups provides limited ionization capability, resulting in minimal pH-dependent partitioning behavior [1]. Membrane permeability predictions based on the calculated partition coefficient suggest excellent bioavailability potential with predicted passive diffusion rates exceeding 90 percent [25].